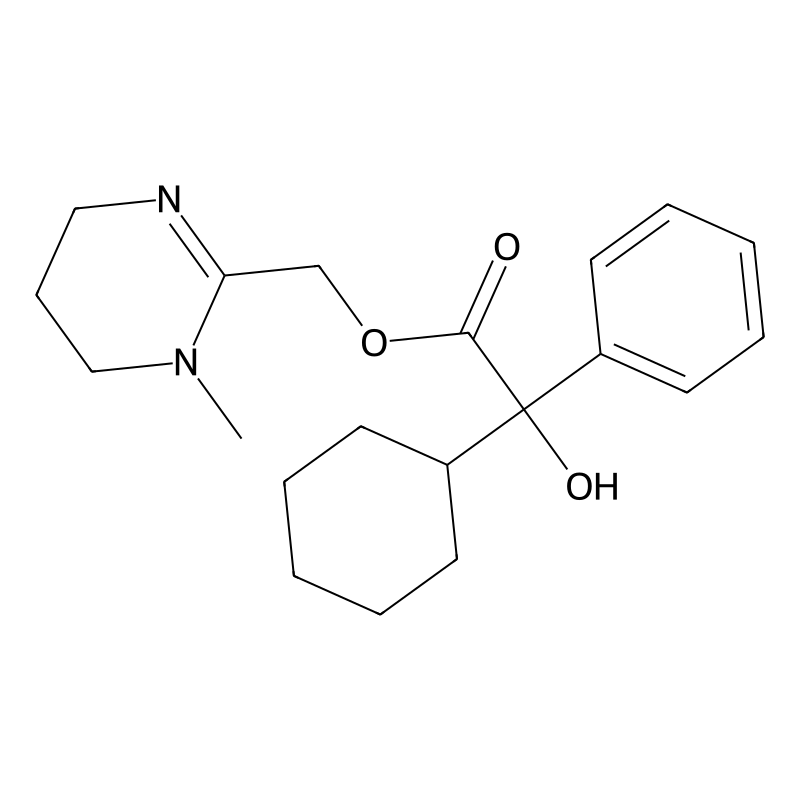Oxyphencyclimine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
5.67e-02 g/L
Synonyms
Canonical SMILES
Description
Understanding Neuromuscular Transmission:
Oxyphencyclimine acts by blocking the action of acetylcholine, a neurotransmitter crucial for muscle movement. Researchers can utilize this property to study neuromuscular transmission in animal models. By observing the effects of oxyphencyclimine on muscle function, scientists can gain insights into the mechanisms of neuromuscular disorders like myasthenia gravis [].
Investigating Cognitive Function:
Acetylcholine also plays a role in learning and memory. Studies have explored the use of oxyphencyclimine to induce a temporary state of amnesia in research participants. This can help scientists understand the role of cholinergic systems in memory formation and retrieval [].
Researching Parkinson's Disease:
Oxyphencyclimine's anticholinergic effects can worsen some Parkinson's disease symptoms. Therefore, some research investigates its potential to induce models of Parkinsonism in animals. This allows scientists to study the disease and test potential treatments [].
Investigating Anticonvulsant Properties:
Limited research suggests oxyphencyclimine might possess some anticonvulsant properties. Studies have explored its use as an adjunctive therapy alongside other medications for epilepsy. However, more research is needed to confirm these findings [].
Purity
Physical Description
XLogP3
Exact Mass
LogP
3.7
Appearance
Storage
Related CAS
Drug Indication
Pharmacology
Oxyphencyclimine is a synthetic tertiary amine and antimuscarinic agent with antispasmodic and antisecretory activities. Oxyphencyclimine binds to and blocks the muscarinic receptor on smooth muscle. This agent has a direct relaxing effect on smooth muscle and therefore prevents spasms in the muscles of the gastrointestinal tract, inhibits gastrointestinal propulsive motility, decreases gastric acid secretion and controls excessive pharyngeal, tracheal and bronchial secretion.
ATC Code
A03 - Drugs for functional gastrointestinal disorders
A03A - Drugs for functional gastrointestinal disorders
A03AA - Synthetic anticholinergics, esters with tertiary amino group
A03AA01 - Oxyphencyclimine
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Acetylcholine (muscarinic)
CHRM1 [HSA:1128] [KO:K04129]
Other CAS
Wikipedia
Use Classification
Dates
2: Cai H, Vigh G. Capillary electrophoretic separation of weak base enantiomers using the single-isomer heptakis-(2,3-dimethyl-6-sulfato)-beta-cyclodextrin as resolving agent and methanol as background electrolyte solvent. J Pharm Biomed Anal. 1998 Dec;18(4-5):615-21. PubMed PMID: 9919962.
3: Waelbroeck M, Camus J, Tastenoy M, Mutschler E, Strohmann C, Tacke R, Schjelderup L, Aasen A, Lambrecht G, Christophe J. Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol and oxyphencyclimine, and of related antagonists, with four muscarinic receptors. Eur J Pharmacol. 1992 Sep 1;227(1):33-42. PubMed PMID: 1426023.
4: Jensen JL, Brodin P, Berg T, Aars H. Parotid secretion of fluid, amylase and kallikrein during reflex stimulation under normal conditions and after acute administration of autonomic blocking agents in man. Acta Physiol Scand. 1991 Nov;143(3):321-9. PubMed PMID: 1722939.
5: Schjelderup L, Kozlowski MR, Weissman A, Aasen AJ. Antimuscarinic effects of (R)- and (S)- oxyphencyclimine hydrochloride. Pharm Res. 1988 Apr;5(4):236-7. PubMed PMID: 3247303.
6: Ebeid MY, Moussa BA, Abdel Malak AA. Analysis of some antispasmodic drugs: oxyphencyclimine and glycopyrronium bromide. Pharm Weekbl Sci. 1986 Oct 17;8(5):252-8. PubMed PMID: 3786107.
7: Morón F, Pena C, Cuesta E, Mózsik G, Jávor T. Comparative study of the cytoprotective effects of anticholinergic agents on the gastric mucosal lesions produced by intragastric administration of 0.6 M HCl in rats. Acta Physiol Hung. 1984;64(3-4):247-52. PubMed PMID: 6532117.
8: Goldenberg MM, Moore RB. Effect of nolinium bromide, cimetidine, and oxyphencyclimine on gastric hypersecretion induced by some secretagogues in the rat. Arch Int Pharmacodyn Ther. 1980 Sep;247(1):163-76. PubMed PMID: 7004367.
9: Heathcote BV, Parry M. Pirenzepine selectively inhibits gastric acid secretion: a comparative pharmacological study between pirenzepine and seven other antiacetylcholine drugs. Scand J Gastroenterol Suppl. 1980;66:15-26. PubMed PMID: 6113681.
10: Andersson S, Axelsson U, Sandström I. [Ocular side-effects in peroral treatment with anticholinergic agents]. Lakartidningen. 1979 Oct 17;76(42):3645-7. Swedish. PubMed PMID: 393924.








